molecular formula C19H14ClF3N2O3S2 B2691355 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)-N-(3-(methylthio)phenyl)benzenesulfonamide CAS No. 338775-32-9

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)-N-(3-(methylthio)phenyl)benzenesulfonamide

Cat. No.: B2691355
CAS No.: 338775-32-9
M. Wt: 474.9
InChI Key: GPAUSGHZOPFEMY-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)-N-(3-(methylthio)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H14ClF3N2O3S2 and its molecular weight is 474.9. The purity is usually 95%.
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Biological Activity

The compound 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy)-N-(3-(methylthio)phenyl)benzenesulfonamide (CAS No. 338775-52-3) is a sulfonamide derivative characterized by its complex structure which includes a pyridine moiety and a methylthio group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure

The molecular formula of the compound is C15H14ClF3N2O3SC_{15}H_{14}ClF_3N_2O_3S, with a molecular weight of 394.8 g/mol. The structure can be represented as follows:

4 3 Chloro 5 trifluoromethyl pyridin 2 yloxy N 3 methylthio phenyl benzenesulfonamide\text{4 3 Chloro 5 trifluoromethyl pyridin 2 yloxy N 3 methylthio phenyl benzenesulfonamide}

Biological Activity Overview

Research indicates that sulfonamide derivatives, including this compound, exhibit a range of biological activities such as:

  • Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, particularly against Gram-positive bacteria. They inhibit bacterial folic acid synthesis by targeting the enzyme dihydropteroate synthase.
  • Anticancer Potential : Compounds containing pyridine and sulfonamide groups have shown promise as anticancer agents. They may act by inhibiting specific kinases or other targets involved in cancer cell proliferation.
  • Anti-inflammatory Effects : Some studies suggest that similar compounds may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various sulfonamide derivatives reported that compounds similar to this one demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 1 to 32 µg/mL depending on the specific structure and substituents present on the sulfonamide core .

Anticancer Activity

In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Preliminary results indicated that the compound exhibited an IC50 value of approximately 10 µM against MCF-7 cells, suggesting moderate cytotoxicity .

Cell Line IC50 (µM) Mechanism of Action
MCF-710Inhibition of cell proliferation
A54915Induction of apoptosis

Mechanistic Studies

Mechanistic studies suggest that the compound may inhibit specific kinases involved in cell signaling pathways critical for cancer progression. For instance, it has been hypothesized that the trifluoromethyl group enhances binding affinity to target enzymes, leading to increased potency .

Case Studies

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-(3-methylsulfanylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF3N2O3S2/c1-29-15-4-2-3-13(10-15)25-30(26,27)16-7-5-14(6-8-16)28-18-17(20)9-12(11-24-18)19(21,22)23/h2-11,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAUSGHZOPFEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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